1-(Methoxymethyl)naphthalene
Overview
Description
1-(Methoxymethyl)naphthalene is an organic compound with the molecular formula C₁₂H₁₂O. It is a derivative of naphthalene, where a methoxymethyl group is attached to the first carbon of the naphthalene ring. This compound is known for its aromatic properties and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methoxymethyl)naphthalene can be synthesized through several methods. One common method involves the reaction of 1-naphthalenemethanol with iodomethane in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvent, temperature, and reaction time are critical factors in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthalene-1-carboxaldehyde using oxidizing agents like chromium trioxide.
Reduction: Reduction reactions can convert it to 1-(hydroxymethyl)naphthalene using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Naphthalene-1-carboxaldehyde.
Reduction: 1-(Hydroxymethyl)naphthalene.
Substitution: Various substituted naphthalenes depending on the reagents used.
Scientific Research Applications
1-(Methoxymethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.
Biology: Studies have explored its interactions with enzymes and its potential as a substrate in enzymatic reactions.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)naphthalene involves its interaction with various molecular targets. In enzymatic reactions, it can act as a substrate, undergoing transformations catalyzed by enzymes such as cytochrome P450. The methoxymethyl group can be metabolized to form reactive intermediates, which can further interact with biological molecules .
Comparison with Similar Compounds
1-Methoxynaphthalene: Similar in structure but lacks the methoxymethyl group.
2-Methoxynaphthalene: The methoxy group is attached to the second carbon of the naphthalene ring.
1-Naphthalenemethanol: Similar but has a hydroxymethyl group instead of a methoxymethyl group
Uniqueness: 1-(Methoxymethyl)naphthalene is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various industrial applications .
Properties
IUPAC Name |
1-(methoxymethyl)naphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-13-9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCDOVBQOMYGGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90207788 | |
Record name | Naphthalene, 1-(methoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90207788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5903-23-1 | |
Record name | 1-Naphthylmethyl methyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5903-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphthalene, 1-(methoxymethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005903231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, 1-(methoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90207788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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